3-(Methylamino)-1-(thiophen-3-yl)propane-1-ol

Catalog No.
S14403220
CAS No.
M.F
C8H13NOS
M. Wt
171.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Methylamino)-1-(thiophen-3-yl)propane-1-ol

Product Name

3-(Methylamino)-1-(thiophen-3-yl)propane-1-ol

IUPAC Name

3-(methylamino)-1-thiophen-3-ylpropan-1-ol

Molecular Formula

C8H13NOS

Molecular Weight

171.26 g/mol

InChI

InChI=1S/C8H13NOS/c1-9-4-2-8(10)7-3-5-11-6-7/h3,5-6,8-10H,2,4H2,1H3

InChI Key

SAWAAJOUTUZSHE-UHFFFAOYSA-N

Canonical SMILES

CNCCC(C1=CSC=C1)O

3-(Methylamino)-1-(thiophen-3-yl)propane-1-ol is an organic compound characterized by a thiophene ring attached to a propanol backbone, with a methylamino substituent. This compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals, including antidepressants. The presence of the thiophene group contributes to its unique chemical properties and biological activities, making it a subject of interest in drug development and research.

  • Oxidation: The compound can be oxidized to form the corresponding ketone, 3-(Methylamino)-1-(thiophen-3-yl)propanone. Common reagents for this reaction include potassium permanganate and chromium trioxide under acidic conditions.
  • Reduction: The ketone form can be reduced back to the alcohol using catalysts such as palladium on carbon or sodium borohydride.
  • Substitution: The methylamino group can engage in nucleophilic substitution reactions, allowing for the introduction of various functional groups depending on the nucleophile used .

The biological activity of 3-(Methylamino)-1-(thiophen-3-yl)propane-1-ol is primarily linked to its role as a precursor in the synthesis of antidepressants. Compounds with similar structures have been shown to influence neurotransmitter systems, potentially affecting mood and behavior. Research indicates that thiophene derivatives may interact with various biological targets, including enzymes and receptors, which could lead to therapeutic effects in treating mood disorders .

The synthesis of 3-(Methylamino)-1-(thiophen-3-yl)propane-1-ol typically involves several steps:

  • Reduction of Ketone: The compound can be synthesized through the catalytic hydrogenation of 3-(Methylamino)-1-(thiophen-3-yl)propanone using palladium on carbon as a catalyst under hydrogen gas conditions.
  • Chiral Resolution: For obtaining optically pure forms, chiral resolution techniques can be employed using agents such as (S)-mandelic acid in solvents like 2-butanol containing water .
  • Enzymatic Methods: Novel enzymatic processes have also been explored for synthesizing this compound, providing alternative routes that may offer higher selectivity and yield .

The primary application of 3-(Methylamino)-1-(thiophen-3-yl)propane-1-ol lies in its use as an intermediate in pharmaceutical synthesis. It is particularly relevant in the production of antidepressants and other therapeutic agents targeting neurological disorders. Additionally, its unique chemical properties make it suitable for research into new drug formulations and potential therapeutic applications .

Interaction studies involving 3-(Methylamino)-1-(thiophen-3-yl)propane-1-ol focus on its binding affinities and effects on biological targets. These studies aim to elucidate how this compound influences receptor activity and enzyme function, contributing to its potential therapeutic effects. Such interactions are crucial for understanding the pharmacodynamics and pharmacokinetics of drugs derived from this compound .

Several compounds exhibit structural similarities to 3-(Methylamino)-1-(thiophen-3-yl)propane-1-ol. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberKey Features
(R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol116539-57-2Similar structure with a different thiophene position
(S)-(-)-3-(N-Methylamino)-1-(2-thienyl)-1-propanol116539-55-0Enantiomer with potential differences in activity
3-Chloro-1-(thiophen-2-yl)propan-1-ol100131-91-7Contains chlorine, altering reactivity
3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one13636-02-7Dimethyl substitution affects biological properties
(R)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol116539-56-1Similar structure with dimethyl substitution

These compounds share structural characteristics but differ in their substituents or stereochemistry, which can significantly influence their chemical behavior and biological activity .

Diastereomeric salt formation remains the most industrially viable method for large-scale enantiomer separation of 3-(methylamino)-1-(thiophen-3-yl)propane-1-ol. This technique exploits differential solubility between diastereomeric salts formed by reacting racemic mixtures with chiral resolving agents.

Mandelic Acid Derivatives

Optically active mandelic acid derivatives, particularly (R)- and (S)-3-chloro-5-difluoromethoxy mandelic acid, have shown exceptional efficacy. A 2004 patent demonstrated that resolving racemic 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol with (D)-prolinamide in ethyl acetate at a 0.45:1 molar ratio (resolving agent-to-substrate) yielded the (R)-enantiomer with 92.4% ee. Critical parameters include:

ParameterOptimal RangeImpact on ee
SolventEthyl acetateEnhances salt crystallization
Water Content5–15% (v/v)Modulates solubility
Molar Ratio0.25–0.75:1Maximizes enantioselectivity

Notably, substituting ethyl acetate with tert-butyl methyl ether (TBME) reduced ee by 15–20%, underscoring solvent specificity.

Tartaric Acid Analogues

O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA) and O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) outperform native tartaric acid in enantiomer separation. At a 0.25:1 molar ratio, DBTA achieved 82.5% ee for (S)-3-(methylamino)-1-(thiophen-3-yl)propane-1-ol, while DPTTA yielded 57.9% ee under identical conditions. The superior performance of DBTA is attributed to its bulky benzoyl groups, which enhance steric discrimination during salt crystallization.

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

171.07178521 g/mol

Monoisotopic Mass

171.07178521 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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